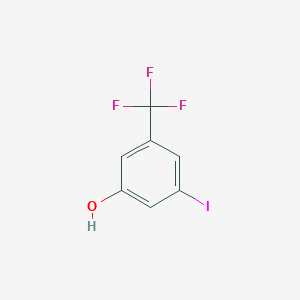

3-Iodo-5-(trifluoromethyl)phenol

Vue d'ensemble

Description

3-Iodo-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenol ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethyl)phenol typically involves the iodination of 5-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The iodine atom at the para-position to the hydroxyl group serves as an excellent leaving group, enabling nucleophilic substitution under mild conditions.

Key Reactions:

-

Hydroxylation: Replacement of iodine with hydroxyl groups occurs via copper-catalyzed reactions using KOH or aqueous H₂O₂, yielding dihydroxy derivatives .

-

Amination: Palladium-mediated coupling with ammonia or amines generates 3-amino-5-(trifluoromethyl)phenol derivatives, crucial for pharmaceutical intermediates .

Reaction Conditions

| Reagent/Catalyst | Temperature | Solvent | Yield Range |

|---|---|---|---|

| CuI/8-hydroxyquinoline | 100°C | DMSO/H₂O | 70–85% |

| Pd(OAc)₂ | 80°C | AcOH | 65–78% |

Cross-Coupling Reactions

The iodine substituent participates in palladium- or copper-catalyzed coupling reactions, forming carbon–carbon or carbon–heteroatom bonds.

Examples:

-

Suzuki–Miyaura Coupling: Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to produce biaryl derivatives .

-

Ullmann Coupling: Forms diaryl ethers when treated with aryl halides and copper catalysts.

Mechanistic Insight:

The trifluoromethyl group enhances electrophilicity at the iodine-bearing carbon, accelerating oxidative addition to palladium .

Electrophilic Aromatic Substitution

The phenolic hydroxyl group directs electrophiles to the ortho and para positions, though steric hindrance from the trifluoromethyl group limits reactivity at the meta site .

Observed Reactions:

-

Trifluoromethylthiolation: Using PhNHSCF₃ and triflic acid (TfOH), the hydroxyl group facilitates electrophilic substitution at the para-position relative to the CF₃ group .

-

Nitration: Generates nitro derivatives under mixed acid conditions, though yields are moderate due to competing oxidation .

Regioselectivity Data

| Electrophile | Major Product Position | Yield |

|---|---|---|

| SCF₃⁺ | para-OH | 82% |

| NO₂⁺ | ortho-CF₃ | 58% |

Oxidation and Reduction

-

Oxidation: The phenolic hydroxyl group oxidizes to a quinone structure using H₂O₂/I₂ systems, though the CF₃ group stabilizes the intermediate radical .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the iodine atom, yielding 3-(trifluoromethyl)phenol.

Functional Group Transformations

-

Protection/Deprotection: The hydroxyl group is protected as a silyl ether (e.g., TBSCl) to prevent unwanted side reactions during iodination or coupling steps .

-

Esterification: Reacts with acetyl chloride to form acetates, enhancing solubility in nonpolar solvents .

Unique Reactivity in Metal-Mediated Reactions

-

Grignard Addition: The iodine atom undergoes exchange with organomagnesium reagents (e.g., RMgX), forming alkyl/aryl derivatives.

-

Lithiation: Ortho-lithiation occurs at the position adjacent to the hydroxyl group, enabling further functionalization.

Applications De Recherche Scientifique

3-Iodo-5-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: It is used in the development of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Iodo-4-(trifluoromethyl)phenol

- 3-Iodo-2-(trifluoromethyl)phenol

- 3-Bromo-5-(trifluoromethyl)phenol

Uniqueness

3-Iodo-5-(trifluoromethyl)phenol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenol ring.

Activité Biologique

3-Iodo-5-(trifluoromethyl)phenol (C7H4F3IO) is an organic compound notable for its unique molecular structure, which includes an iodine atom and a trifluoromethyl group attached to a phenolic ring. This configuration not only influences its chemical reactivity but also its biological activities, making it a subject of interest in various fields, particularly pharmaceuticals and agrochemicals.

The trifluoromethyl group is known for enhancing the bioactivity and metabolic stability of compounds, which can lead to increased efficacy in therapeutic applications. Several synthetic routes have been developed for producing this compound, often involving electrophilic substitution reactions that capitalize on the compound's unique reactivity profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. The mechanism behind this activity is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Emerging studies have also explored the anticancer properties of this compound. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The trifluoromethyl group enhances lipophilicity, allowing better penetration into cellular membranes and potentially leading to higher concentrations of the compound at target sites within tumor cells.

Structure-Activity Relationship (SAR)

A comprehensive study on the structure-activity relationship (SAR) of this compound has revealed critical insights into how modifications to the compound's structure can affect its biological activity. The presence of both iodine and trifluoromethyl groups appears crucial for maintaining its antimicrobial and anticancer activities. For instance, replacing iodine with other halogens significantly reduces efficacy against bacterial strains .

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| This compound | High antimicrobial activity | Effective against multiple bacterial strains |

| 3-Chloro-5-(trifluoromethyl)phenol | Moderate activity | Reduced potency compared to iodine variant |

| 3-Bromo-5-(trifluoromethyl)phenol | Low activity | Significant decrease in biological effectiveness |

Mechanistic Studies

Mechanistic investigations have utilized computational methods, such as density functional theory (DFT), to understand the interactions between this compound and biological targets. These studies have highlighted non-covalent interactions that are pivotal in determining the compound's reactivity and biological implications.

Applications in Pharmaceuticals

Given its promising biological activities, this compound is being investigated as a precursor in drug development targeting specific molecular pathways involved in microbial infections and cancer progression. Its unique properties make it a valuable building block in synthesizing more complex therapeutic agents.

Propriétés

IUPAC Name |

3-iodo-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYVCYRTDUSRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-06-6 | |

| Record name | 3-iodo-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.